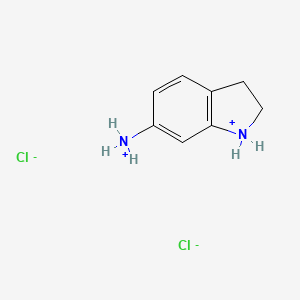

Indoline, 6-amino-, dihydrochloride

Vue d'ensemble

Description

Indoline, 6-amino-, dihydrochloride is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an indoline ring system with an amino group at the 6th position and two hydrochloride groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Indoline, 6-amino-, dihydrochloride can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 6-nitroindoline using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst can yield 6-aminoindoline. The resulting compound can then be treated with hydrochloric acid to form the dihydrochloride salt.

Another method involves the intramolecular Diels-Alder reaction, where an appropriate diene and dienophile are used to form the indoline ring system. This method can be optimized to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Nitro Group Reduction

The compound is commonly synthesized via catalytic hydrogenation of 6-nitroindoline derivatives. This reduction step is critical for introducing the amino group:

-

Conditions : Hydrogen gas (H₂) with catalysts like Pt/C, Pd/C, or Raney nickel in polar solvents (e.g., ethanol, water) at 20–60°C .

-

Efficiency : Yields >90% with high purity when using sulfided Pt/C catalysts .

Table 1: Reduction Methods for 6-Nitroindoline

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pt/C (sulfided) | Ethanol | 25°C | 94% |

| Pd/C | Water | 50°C | 88% |

| Raney Ni | Methanol | 60°C | 82% |

Salt Formation

Post-reduction, the free amine is treated with HCl to form the dihydrochloride salt:

-

Procedure : Reaction with concentrated HCl in solvents like isopropyl acetate (IPAC), followed by crystallization .

-

Isolation : Achieves >95% purity after washing with brine and recrystallization .

Acetylation

The primary amine undergoes acetylation to form protected derivatives:

-

Reagents : Acetyl chloride or acetic anhydride with bases like DIEA or DMAP in DCM/DMF .

-

Application : Stabilizes the amine for subsequent coupling reactions in drug synthesis .

Participation in Multicomponent Reactions (MCRs)

Indoline, 6-amino-, dihydrochloride serves as a precursor in MCRs to synthesize fused heterocycles:

-

Example Reaction : Condensation with formaldehyde and sodium thiosulfate (Na₂S₂O₃) yields indole-fused thiadiazepines .

-

Mechanism :

-

Biological Relevance : Products exhibit anticancer activity (IC₅₀ = 9.6–23.9 μM against A549 and BEL7402 cell lines) .

Kinase Inhibition

The compound acts as a kinase inhibitor, disrupting ATP-binding pockets:

-

Targets : VEGF receptors, PDGFR, and FGFR implicated in angiogenesis.

-

Mechanism : Competitive binding via hydrogen bonding with conserved lysine residues.

Oxidative Coupling

In melanin biosynthesis, it undergoes oxidation to form dimeric intermediates:

-

Conditions : Enzymatic oxidation (e.g., tyrosinase) or chemical oxidants (H₂O₂) .

-

Product : 5,6-Dihydroxyindoline derivatives, precursors to eumelanin .

Hydrolysis

The dihydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media:

Thermal Decomposition

Applications De Recherche Scientifique

Chemical Reactions

Indoline, 6-amino-, dihydrochloride can undergo various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide. |

| Reduction | The compound can be reduced to form hydrogenated derivatives using agents like sodium borohydride or palladium catalysts. |

| Substitution | The amino group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides in the presence of a base. |

Chemistry

This compound serves as a crucial building block for synthesizing more complex indoline derivatives, facilitating advancements in organic chemistry.

Biology

The compound is studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that indoline derivatives demonstrate significant antimicrobial activity.

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation .

Medicine

Indoline derivatives are explored for their therapeutic potential:

- Anti-inflammatory Agents: A notable study identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), demonstrating efficacy in reducing inflammation in animal models .

- COVID-19 Treatment: Recent investigations into indole-based compounds have shown promising inhibitory action against SARS-CoV-2's main protease, suggesting potential applications in treating COVID-19 .

Case Study: Anti-inflammatory Activity

A study focused on the optimization of indoline-based compounds as dual inhibitors of 5-LOX/sEH revealed that compound 73 exhibited IC50 values of μM for 5-LOX and μM for sEH. In vivo tests demonstrated significant anti-inflammatory effects in zymosan-induced peritonitis and experimental asthma models .

Case Study: Antiviral Potential

Research on azo-anchored indole derivatives indicated that certain compounds showed superior inhibitory action against SARS-CoV-2 compared to established antiviral drugs like Remdesivir. These compounds also exhibited favorable safety profiles with minimal cytotoxicity .

Data Tables

Mécanisme D'action

The mechanism of action of indoline, 6-amino-, dihydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indoline ring system can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: A structurally related compound with a similar ring system but lacking the amino group.

6-Nitroindoline: A precursor in the synthesis of 6-aminoindoline.

Indoline: The parent compound without any substituents.

Uniqueness

Indoline, 6-amino-, dihydrochloride is unique due to the presence of the amino group at the 6th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indol-1-ium-6-ylazanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-7-2-1-6-3-4-10-8(6)5-7;;/h1-2,5,10H,3-4,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCGXUKNUAIELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]C2=C1C=CC(=C2)[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28228-73-1 | |

| Record name | Indoline, 6-amino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028228731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolin-6-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.